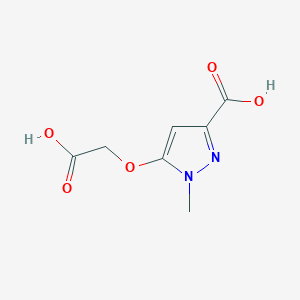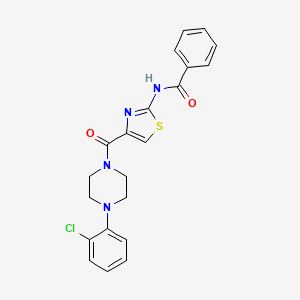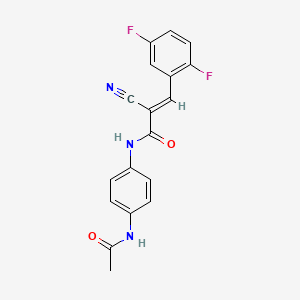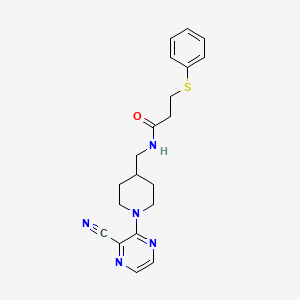
N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could involve the use of the pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a sulfonamide group.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and the sulfonamide group. The pyrrolidine ring is known to be involved in various chemical reactions . Sulfonamides, on the other hand, form the basis of several groups of drugs and exhibit a range of pharmacological activities .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Phosphonates
The compound has been utilized in the synthesis of functionalized diethyl (pyrrolidin-2-yl)phosphonate and diethyl (5-oxopyrrolidin-2-yl)phosphonate . These phosphonates are important due to their potential as intermediates in the synthesis of biologically active molecules. The process involves diastereospecific 1,3-dipolar cycloaddition reactions, which are crucial for creating compounds with high stereochemical purity.
Biological Activity of Indole Derivatives
Indole derivatives, which share a similar pyrrolidine structure, have shown a wide range of biological activities . The benzyl-5-oxopyrrolidin-3-yl moiety within the compound could potentially be exploited to synthesize new indole derivatives with antiviral, anti-inflammatory, anticancer, and other pharmacological properties.
Chemical Research and Experiments
The unique properties of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide make it a compound of interest in various chemical research and experiments. Its potential applications in scientific experiments stem from its structural features, which can be modified to explore interactions with biological targets.
Development of Antiviral Agents
The structure of the compound suggests potential use in the development of antiviral agents. Similar structures have been investigated for their efficacy against a range of RNA and DNA viruses, indicating that this compound could also be a candidate for antiviral drug development .
Antitubercular Activity
Compounds with a pyrrolidine core have been studied for their antitubercular activity. Given the structural similarity, N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide could be explored for its potential to inhibit Mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-8-21(19,20)16-10-14-9-15(18)17(12-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLYCJRALVVNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)

![6-Tert-butyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607886.png)


![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2607891.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)
![3-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2607894.png)



![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)
